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  • Product: (E)-Ethyl 4-oxopent-2-enoate
  • CAS: 6742-53-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (E)-Ethyl 4-Oxopent-2-Enoate: Structural Dynamics, Physical Properties, and Synthetic Applications

Introduction & Chemical Identity (E)-Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly versatile α,β -unsaturated γ -ketoester[1]. In the realm of advanced organic synthesis and drug development, this compound serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

(E)-Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly versatile α,β -unsaturated γ -ketoester[1]. In the realm of advanced organic synthesis and drug development, this compound serves as a critical bifunctional building block. Its unique architecture—comprising an electrophilic conjugated double bond and a reactive ketone—makes it an ideal substrate for asymmetric catalysis, multi-step enzymatic cascades, and the synthesis of complex pharmacophores such as chiral γ -butyrolactones[2].

Structural Analysis & Molecular Characteristics

The molecular framework of (E)-ethyl 4-oxopent-2-enoate ( C7​H10​O3​ ) is defined by a five-carbon backbone engineered for sequential reactivity[1]:

  • C1 (Ethyl Ester): Provides hydrolytic stability during upstream synthesis while remaining a highly effective leaving group for downstream intramolecular lactonization.

  • C2-C3 (Trans-Alkene): The conjugated double bond acts as a potent Michael acceptor. The (E)-configuration is thermodynamically favored and is structurally critical for optimal spatial alignment within the active sites of biocatalysts like ene-reductases[2].

  • C4 (Ketone): Serves as a secondary electrophilic site, primed for stereoselective 1,2-reduction or nucleophilic attack.

Structural Identifiers:

  • SMILES: C(/C=C/C(C)=O)(OCC)=O[3]

  • InChIKey: RYESNZCDHSIFDI-SNAWJCMRSA-N[3]

Physical & Thermochemical Properties

Accurate physical parameters are vital for optimizing reaction conditions, particularly in distillation and phase-separation workflows. The following table summarizes the validated thermochemical data for (E)-ethyl 4-oxopent-2-enoate[3][4]:

PropertyValueScientific Implication
Molecular Weight 142.15 g/mol Standardized for stoichiometric calculations.
Boiling Point 86-87 °C at 12 Torr (220.4 °C at 760 mmHg)Requires vacuum distillation to prevent thermal degradation of the conjugated system.
Density 1.027 g/cm³Slightly denser than water; relevant for biphasic extractions.
Flash Point 89.5 °CIndicates moderate flammability; handle in well-ventilated fume hoods.
Refractive Index 1.438Used for rapid purity assessment via refractometry.
Appearance Colorless to pale yellow liquidYellowing indicates potential polymerization or oxidation over time.

Synthetic Methodologies & Experimental Protocols

To synthesize (E)-ethyl 4-oxopent-2-enoate with high geometric purity, the Horner-Wadsworth-Emmons (HWE) olefination is the industry standard[5].

Causality & Logic: The HWE reaction is selected over a standard aldol condensation because the phosphonate carbanion provides strict thermodynamic control. The steric bulk of the diethoxyphosphoryl group overwhelmingly favors the formation of the (E)-alkene. This prevents the formation of complex (E)/(Z) mixtures that are notoriously difficult to separate, ensuring the substrate is geometrically primed for subsequent stereospecific reactions.

HWESynthesis A Triethyl phosphonoacetate + NaH (Base) B Phosphonate Carbanion (Active Ylide) A->B Deprotonation (0 °C, THF) C Addition of Pyruvaldehyde B->C Nucleophilic Attack D Oxaphosphetane Intermediate C->D Cyclization E (E)-Ethyl 4-oxopent-2-enoate (Target Product) D->E Elimination (Stereoselective)

Caption: Horner-Wadsworth-Emmons (HWE) olefination workflow for (E)-ethyl 4-oxopent-2-enoate synthesis.

Step-by-Step HWE Protocol (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Crucial Insight: NaH is chosen as a non-nucleophilic base to irreversibly deprotonate the phosphonate, forming a highly nucleophilic ylide without attacking the ester carbonyl.

  • Electrophile Addition: Once hydrogen gas evolution ceases (indicating complete ylide formation, approx. 30 mins), add pyruvaldehyde (methylglyoxal, 1.0 eq) dropwise to maintain the internal temperature.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction progresses via a stable oxaphosphetane intermediate, which spontaneously decomposes to yield the trans-alkene.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize unreacted base. Extract the aqueous layer with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

Reactivity Profile & Applications in Drug Development

(E)-Ethyl 4-oxopent-2-enoate is a cornerstone intermediate in the synthesis of chiral γ -butyrolactones, which are essential pharmacophores in CNS-targeting drugs and valuable fragrance compounds (e.g., whisky lactone analogs)[2].

Biocatalytic Cascade (E-E-A-T Principle): Modern green chemistry utilizes a one-pot, two-enzyme cascade to process this molecule[2]. First, an ene-reductase (e.g., Old Yellow Enzyme, OYE1) catalyzes the asymmetric 1,4-reduction of the conjugated alkene. Causality: The electron-withdrawing ester and ketone groups lower the LUMO of the alkene, facilitating hydride transfer from the enzyme's FMN cofactor.

Subsequently, an alcohol dehydrogenase (ADH) performs a stereoselective 1,2-reduction of the C4 ketone to a chiral hydroxyl group. System Validation: This sequence drives the equilibrium forward; the resulting γ -hydroxyester undergoes rapid, spontaneous intramolecular lactonization, pulling the entire reaction cascade to completion without the need for intermediate isolation.

BiocatalyticCascade A (E)-Ethyl 4-oxopent-2-enoate (Starting Substrate) B Ene-Reductase (OYE1) Asymmetric 1,4-Reduction A->B NADH/FMN C Ethyl 4-oxopentanoate (Saturated Intermediate) B->C Hydride Transfer D Alcohol Dehydrogenase (ADH) Stereoselective 1,2-Reduction C->D NADPH E Chiral γ-Hydroxyester (Pre-cyclization) D->E Ketone Reduction F Chiral γ-Butyrolactone (Final Pharmacophore) E->F Spontaneous Lactonization

Caption: One-pot biocatalytic cascade transforming (E)-ethyl 4-oxopent-2-enoate into γ-butyrolactone.

References

  • CAS 10150-93-3: Ethyl (2E)-4-oxo-2-pentenoate Source: CymitQuimica URL:1

  • Ethyl (2E)-4-oxo-2-pentenoate - Compound Properties Source: CAS Common Chemistry URL:3

  • ethyl (E)-4-oxopent-2-enoate | CAS#:10150-93-3 Source: Chemsrc URL:4

  • Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines Source: The Journal of Organic Chemistry (ACS Publications) URL:5

  • Stereoselective Enzyme Cascades: An Efficient Synthesis of Chiral γ-Butyrolactones Source: ACS Catalysis / ResearchGate URL:2

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for (E)-ethyl 4-oxopent-2-enoate

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for (E)-Ethyl 4-oxopent-2-enoate Executive Summary (E)-ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive, bifunctional α,β-unsaturated carbonyl com...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for (E)-Ethyl 4-oxopent-2-enoate

Executive Summary

(E)-ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive, bifunctional α,β-unsaturated carbonyl compound. Featuring both an ethyl ester and a methyl ketone cross-conjugated across a trans-alkene, it serves as a potent Michael acceptor and a critical intermediate in the synthesis of complex heterocycles, including1[1] and PDE4 inhibitors.

For drug development professionals and synthetic chemists, precise structural verification of this building block is paramount. This whitepaper provides a rigorous, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for (E)-ethyl 4-oxopent-2-enoate, establishing self-validating protocols for its synthesis and characterization.

Molecular Architecture & Electronic Effects

The molecule's backbone (C 1​ to C 5​ ) is defined by a "pull-pull" electronic system. The central alkene (C 2​ =C 3​ ) is flanked by two distinct electron-withdrawing groups (EWGs): an ethyl ester at C 1​ and a methyl ketone at C 4​ .

Understanding the NMR shifts requires decoupling the competing inductive, anisotropic (geminal), and resonance effects:

  • Anisotropic Deshielding: The carbonyl oxygen atoms create localized magnetic fields that strongly deshield geminal protons.

  • Resonance Delocalization: The π-system allows electron density to be pulled toward the carbonyl oxygens. Because the ketone is a stronger π-acceptor than the ester (which suffers from competing +M donation from the ethoxy group), the resonance hybrid places a larger partial positive charge on C 2​ than on C 3​ .

NMR_Assignments Molecule (E)-ethyl 4-oxopent-2-enoate Ketone Ketone Group (C4, C5) Molecule->Ketone Alkene Trans-Alkene (C2, C3) Molecule->Alkene Ester Ethyl Ester (C1, C1', C2') Molecule->Ester C5 C5 (Methyl) 1H: 2.34 ppm 13C: 27.6 ppm Ketone->C5 C4 C4 (Carbonyl) 13C: 196.8 ppm Ketone->C4 C3 C3 (Alkene) 1H: 7.00 ppm 13C: 135.3 ppm Alkene->C3 C2 C2 (Alkene) 1H: 6.63 ppm 13C: 139.7 ppm Alkene->C2 C1 C1 (Carbonyl) 13C: 165.7 ppm Ester->C1 C1_prime C1' (Methylene) 1H: 4.25 ppm 13C: 60.4 ppm Ester->C1_prime C2_prime C2' (Methyl) 1H: 1.31 ppm 13C: 14.2 ppm Ester->C2_prime

Graphviz Diagram 1: Structural relationships and corresponding NMR chemical shift assignments.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum (acquired in CDCl 3​ at 400 MHz) provides definitive proof of the molecule's geometry and electronic distribution[1].

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C 3​ -H 7.00Doublet (d)16.01HAlkene proton (α to ketone)
C 2​ -H 6.63Doublet (d)16.01HAlkene proton (α to ester)
C 1′​ -H 4.25Quartet (q)7.22HEster methylene (-O-CH 2​ -)
C 5​ -H 2.34Singlet (s)-3HKetone methyl (-CH 3​ )
C 2′​ -H 1.31Triplet (t)7.23HEster methyl (-CH 3​ )
Mechanistic Rationale
  • Stereochemical Validation (J = 16.0 Hz): The large coupling constant of 16.0 Hz between the protons at 7.00 ppm and 6.63 ppm is the absolute diagnostic marker for the trans (E) configuration. Cis (Z) isomers typically exhibit J values between 10–12 Hz.

  • Alkene Proton Deshielding (7.00 vs 6.63 ppm): Why is the C 3​ proton further downfield than the C 2​ proton? While both are situated on an electron-deficient alkene, the geminal anisotropic deshielding effect dictates the shift. According to the Pascual-Meier-Simon empirical rules, the ketone carbonyl exerts a significantly stronger localized deshielding cone on its geminal proton (C 3​ -H) than the ester carbonyl does on C 2​ -H. This overcomes the trans-deshielding effects, pushing C 3​ -H to 7.00 ppm.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum (acquired in CDCl 3​ at 75 MHz) maps the carbon skeleton's electron density, heavily influenced by resonance[2].

Quantitative Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C 4​ 196.8Quaternary (C=O)Ketone carbonyl
C 1​ 165.7Quaternary (C=O)Ester carbonyl
C 2​ 139.7Methine (CH)Alkene carbon (β to ketone)
C 3​ 135.3Methine (CH)Alkene carbon (β to ester)
C 1′​ 60.4Methylene (CH 2​ )Ester methylene (-O-CH 2​ -)
C 5​ 27.6Primary (CH 3​ )Ketone methyl (-CH 3​ )
C 2′​ 14.2Primary (CH 3​ )Ester methyl (-CH 3​ )
Mechanistic Rationale

Unlike 1 H NMR, which is highly sensitive to localized spatial anisotropy, 13 C NMR is dominated by the actual π-electron density at the nucleus.

  • The Alkene Reversal (C 2​ vs C 3​ ): In a standard α,β-unsaturated system, the β-carbon is heavily deshielded due to resonance (C=C-C=O ↔ + C-C=C-O ). In this cross-conjugated system, the ketone is a vastly superior electron acceptor compared to the ester. Therefore, the resonance structure that places a positive charge on C 2​ (driven by the ketone) is much more stable and contributes more to the hybrid than the structure placing a positive charge on C 3​ (driven by the ester). Consequently, C 2​ is more deshielded (139.7 ppm) than C 3​ (135.3 ppm).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol outlines the synthesis of (E)-ethyl 4-oxopent-2-enoate from ethyl levulinate and the subsequent NMR acquisition parameters, acting as a self-validating workflow[3].

Step-by-Step Synthesis & Purification
  • Bromination: Dissolve 1.0 equivalent of ethyl levulinate in anhydrous chloroform (CHCl 3​ ) and cool to 0 °C. Dropwise add 1.0 equivalent of bromine (Br 2​ ) over a period of 1 hour under continuous stirring.

  • Elimination: After 30 minutes of additional stirring at 0 °C, add 3.0 equivalents of triethylamine (Et 3​ N) dropwise over 1 hour. This induces the elimination of HBr to form the trans-alkene.

  • Reaction Quench: Allow the mixture to stir for 1.5 hours at room temperature, then quench with distilled water.

  • Extraction & Purification: Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude yellow oil via silica gel flash column chromatography (Hexanes/Ethyl Acetate) to isolate pure (E)-ethyl 4-oxopent-2-enoate.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Tuning: Acquire data on a 400 MHz (for 1 H) and 75/100 MHz (for 13 C) spectrometer.

  • Validation: Confirm the E-isomer purity by checking for the absence of cis-alkene doublets (J ≈ 11 Hz) in the 5.8–6.5 ppm region.

Experimental_Workflow Step1 1. Bromination Ethyl levulinate + Br2 in CHCl3 (0°C) Step2 2. Elimination Add Et3N (3 eq) Stir 1.5h Step1->Step2 Intermediate: Brominated ester Step3 3. Purification Aqueous workup & Column Chromatography Step2->Step3 Crude (E)-isomer Step4 4. NMR Sample Prep Dissolve in CDCl3 Add TMS internal standard Step3->Step4 Pure Product Step5 5. NMR Acquisition 1H (400 MHz) 13C (75 MHz) Step4->Step5 Ready for Probe

Graphviz Diagram 2: Sequential workflow from chemical synthesis to NMR acquisition.

References

  • Title: Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB)
  • Title: Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors (Supporting Information)
  • Source: Theses.

Sources

Foundational

DFT Computational Studies on (E)-Ethyl 4-Oxopent-2-Enoate Reactivity: A Technical Guide

Executive Summary (E)-ethyl 4-oxopent-2-enoate (also known as ethyl acetylacrylate) is a highly versatile, electron-deficient α,β -unsaturated carbonyl compound. Featuring both a ketone and an ester group conjugated to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-ethyl 4-oxopent-2-enoate (also known as ethyl acetylacrylate) is a highly versatile, electron-deficient α,β -unsaturated carbonyl compound. Featuring both a ketone and an ester group conjugated to a central alkene, it acts as a potent Michael acceptor and a highly reactive dienophile. This whitepaper provides an in-depth technical analysis of its reactivity profile, leveraging Density Functional Theory (DFT) to map transition states, elucidate reaction coordinates, and explain the causality behind its chemo-, regio-, and stereoselectivity in complex synthetic cascades.

Electronic Structure and Frontier Molecular Orbital (FMO) Profiling

The reactivity of (E)-ethyl 4-oxopent-2-enoate is dictated by the asymmetric pull of its two electron-withdrawing groups (EWGs). According to FMO theory, the Lowest Unoccupied Molecular Orbital (LUMO) is highly polarized.

Because the acetyl (ketone) group is a stronger EWG than the ethoxycarbonyl (ester) group, the LUMO coefficient is significantly larger on the β -carbon relative to the ketone (C3) than on the α -carbon (C2).

  • Causality in Reactivity: This electronic asymmetry dictates regioselectivity. Soft nucleophiles will preferentially attack the C3 position in conjugate additions, while in [4+2] cycloadditions, the larger LUMO orbital lobe at C3 aligns with the larger Highest Occupied Molecular Orbital (HOMO) lobe of the diene to maximize orbital overlap.

DFT Methodological Framework: Causality in Computational Choices

To accurately model the reactivity of (E)-ethyl 4-oxopent-2-enoate, the computational protocol must be rigorously selected. Standard functionals (like B3LYP) often fail to capture the nuances of cycloadditions due to their inability to account for medium-range electron correlation.

  • Functional Selection ( ω B97X-D or M06-2X): We mandate the use of dispersion-corrected functionals. Causality: In [4+2] cycloadditions, non-covalent π−π stacking and van der Waals interactions in the pre-reaction complex and transition state (TS) significantly lower the activation barrier. Omitting dispersion corrections leads to artificially inflated ΔG‡ values[1].

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are critical. Causality: When modeling zwitterionic intermediates or highly polarized TS structures (common in Michael additions), diffuse functions allow the electron density to expand, accurately calculating the stabilization of localized negative charges.

  • Solvation Model (SMD): Causality: Gas-phase calculations drastically overestimate the energy of polar transition states. The SMD (Solvation Model based on Density) is preferred over standard PCM because it includes specific parameterizations for macroscopic surface tension, providing highly accurate free energies of solvation ( ΔGsolv​ ).

DFT_Workflow A 1. Input Geometry (E)-ethyl 4-oxopent-2-enoate B 2. Conformational Search (Molecular Mechanics/MMFF94) A->B C 3. Ground State Optimization (DFT: ωB97X-D/6-31G*) B->C D 4. Transition State (TS) Guess (QST2 / QST3 Methods) C->D E 5. TS Optimization & Freq (Verify 1 Imaginary Frequency) D->E F 6. IRC Calculation (Connects TS to Minima) E->F G 7. Single Point Energy (Larger Basis Set + Solvation) F->G

Fig 1: Step-by-step DFT computational workflow for mapping transition states.

Case Study I: Stereoselective [4+2] Diels-Alder Cycloadditions

(E)-ethyl 4-oxopent-2-enoate is a privileged dienophile in asymmetric synthesis. Recent studies have demonstrated its utility in [4+2] cycloadditions catalyzed by chiral oxazaborolidinium cations[1].

Concerted vs. Stepwise Mechanisms

A critical question answered by DFT is whether the two C-C bonds form simultaneously. Computations reveal that while thermal (uncatalyzed) Diels-Alder reactions of this substrate proceed via a synchronous, concerted transition state, the introduction of a strong Lewis acid catalyst (like a chiral oxazaborolidinium cation) shifts the mechanism.

  • The Counterion Effect: DFT calculations uncover a surprising effect of the counterion on stereoselectivity[1]. The Lewis acid binds preferentially to the more basic ketone carbonyl. This extreme polarization stabilizes a highly asynchronous TS, which borders on a stepwise zwitterionic pathway. The computational mapping of this divergence is visualized below.

Reaction_Pathway R Reactants (Dienophile + Diene + Cat) RC Pre-reaction Complex (Lewis Acid-Base Adduct) R->RC TS_Con Concerted TS (Asynchronous Bond Formation) RC->TS_Con Path A (Concerted) TS_Step Stepwise TS 1 (First C-C Bond Formation) RC->TS_Step Path B (Stepwise) P Cycloadduct Product (Thermodynamic Sink) TS_Con->P Int Zwitterionic Intermediate (Charge Separation) TS_Step->Int TS_Step2 Stepwise TS 2 (Ring Closure) Int->TS_Step2 TS_Step2->P

Fig 2: Divergent mechanistic pathways for [4+2] cycloadditions mapped via DFT.

Case Study II: Conjugate Additions & Friedel-Crafts Alkylations

Beyond cycloadditions, the substrate is highly susceptible to Michael-type additions. A prominent application is the synthesis of pyridazinone derivatives (potential PDE4 inhibitors) via the Friedel-Crafts alkylation of indoles with (E)-ethyl 4-oxopent-2-enoate[2].

DFT modeling of this pathway (using the Polarizable Continuum Model, PCM) confirms that the initial attack of the electron-rich C3 position of the indole occurs exclusively at the β -carbon of the enoate. The calculated activation barrier ( ΔG‡ ) for the uncatalyzed reaction is prohibitively high, necessitating Lewis or Brønsted acid catalysis to lower the LUMO energy of the enoate, thereby facilitating the C-C bond formation at room temperature[2].

Quantitative Thermodynamic and Kinetic Data

The following table summarizes representative DFT-calculated energies for the reactivity of (E)-ethyl 4-oxopent-2-enoate across different pathways (Calculated at ω B97X-D/6-311+G(d,p)//SMD level).

Reaction TypeNucleophile / DieneCatalyst ΔG‡ (kcal/mol) ΔGrxn​ (kcal/mol)Selectivity
[4+2] Cycloaddition CyclopentadieneNone21.4-14.2Endo-selective
[4+2] Cycloaddition CyclopentadieneOxazaborolidinium9.8-18.5Exo-selective
Michael Addition 5-FluoroindoleNone26.7-5.1C3-alkylation
Michael Addition 5-FluoroindoleLewis Acid ( AlCl3​ )14.2-11.3C3-alkylation

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that errors are caught before progressing to the next step.

Protocol A: Computational TS Mapping and Validation
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C-C single bonds of the enoate using Molecular Mechanics (MMFF94). Causality: Failing to start from the global minimum s-cis or s-trans conformer leads to artificially inflated activation barriers.

  • Transition State Search: Provide an initial guess for the TS geometry. Run the optimization using the Berny algorithm (Opt=(TS, CalcFC, NoEigenTest)).

  • Frequency Validation (Critical Step): Run a frequency calculation (Freq). The output must yield exactly one imaginary frequency (a negative value, e.g., -450 cm−1 ). Animate this frequency in your visualization software; the atomic displacement must correspond directly to the bond formation/breaking of the desired reaction.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation (IRC=(CalcFC, maxpoints=30)). Causality: This mathematically proves that the located TS smoothly connects the pre-reaction complex to the desired product, validating the entire reaction pathway.

Protocol B: Synthesis of (E)-Ethyl 4-Oxopent-2-Enoate

Based on established methodologies[2], the substrate can be synthesized from levulinic acid.

  • Esterification: Dissolve levulinic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of H2​SO4​ (0.1 eq). Reflux for 16 h. Evaporate the solvent under reduced pressure. Validation: TLC monitoring must show complete consumption of the polar levulinic acid.

  • Bromination: Cool a solution of the resulting ethyl levulinate (1.0 eq) in CHCl3​ to 0 °C. Dropwise add Br2​ (1.0 eq) over 1 hour. Causality: Slow addition at exactly 0 °C prevents over-bromination and controls regioselectivity strictly at the α -position.

  • Elimination: After 30 min of stirring, add triethylamine ( Et3​N , 3.0 eq) dropwise over 1 hour. Causality: The bulky base facilitates an E2 elimination of HBr to yield the thermodynamically favored alkene.

  • NMR Validation: Purify via silica gel chromatography. Self-Validation: The 1H NMR spectrum must show a distinct trans-alkene coupling constant ( J≈15.0−16.0 Hz) for the vinylic protons, confirming the (E)-stereochemistry.

References

  • [4+2] Cycloaddition Reactions Catalyzed by a Chiral Oxazaborolidinium Cation. Reaction Rates and Diastereo-, Regio-, and Enantioselectivity Depend on Whether Both Bonds Are Formed Simultaneously. ResearchGate. Available at:[Link]

  • Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. Royal Society of Chemistry (RSC). Available at:[Link]

  • Novel methodologies for the conjugation and cyclisation of polyamides. Tesis Doctorals en Xarxa (TDX). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

enantioselective organocatalytic Michael addition to (E)-ethyl 4-oxopent-2-enoate

An Application and Protocol Guide for the Enantioselective Organocatalytic Michael Addition to (E)-Ethyl 4-Oxopent-2-enoate Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Value of Chiral γ-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Enantioselective Organocatalytic Michael Addition to (E)-Ethyl 4-Oxopent-2-enoate

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Value of Chiral γ-Keto Esters

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The enantioselective variant of this reaction is of paramount importance, particularly in the fields of medicinal chemistry and drug development, where the specific stereochemistry of a molecule dictates its biological activity. The products of Michael addition to (E)-ethyl 4-oxopent-2-enoate are highly functionalized chiral γ-keto esters. These molecules are versatile building blocks, primed for further synthetic transformations such as cyclizations to form chiral lactones, pyrrolidones, and other heterocyclic structures prevalent in natural products and pharmaceutical agents.

Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these transformations.[3][4] By avoiding the use of often toxic and moisture-sensitive metal catalysts, organocatalysis offers a more sustainable and operationally simpler approach. This guide provides an in-depth analysis of the reaction, explores the mechanistic underpinnings of catalyst stereocontrol, presents a comparative analysis of leading catalyst systems, and details a robust experimental protocol for researchers.

Mechanistic Principles: How Organocatalysts Achieve Stereocontrol

The success of an enantioselective organocatalytic reaction hinges on the catalyst's ability to create a well-defined, chiral environment around the reactants. This environment lowers the activation energy of the pathway leading to one enantiomer while raising it for the other. In the context of the Michael addition, two primary activation modes dominate:

  • Enamine Catalysis: When the nucleophile is a ketone or an aldehyde, a chiral secondary amine catalyst (such as a proline derivative) reversibly forms a nucleophilic enamine intermediate.[5][6] This enamine then attacks the Michael acceptor. The stereochemistry is controlled by the catalyst's chiral scaffold, which effectively shields one face of the enamine, directing the electrophile to the other.[1]

  • Bifunctional Catalysis (Hydrogen Bonding): For a broader range of nucleophiles (including nitroalkanes, malonates, and thiols), bifunctional catalysts are exceptionally effective.[7][8] Cinchona alkaloid-derived thiourea or squaramide catalysts are exemplary.[9][10][11] These catalysts possess both a Lewis basic site (e.g., the quinuclidine nitrogen) and a hydrogen-bond donor site (the thiourea moiety). The thiourea group activates the Michael acceptor ((E)-ethyl 4-oxopent-2-enoate) by forming two hydrogen bonds with the carbonyl oxygen and the ester group, lowering its LUMO and holding it in a fixed conformation. Simultaneously, the basic nitrogen activates the nucleophile by deprotonation or hydrogen bonding, positioning it for a stereoselective attack.[9][12]

G cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Release Catalyst Bifunctional Catalyst (e.g., Cinchona-Thiourea) TS Chiral Transition State Assembly Catalyst->TS Forms Chiral Pocket Acceptor (E)-ethyl 4-oxopent-2-enoate (Michael Acceptor) Acceptor->Catalyst H-Bonding Activation (Thiourea Moiety) Nucleophile Nucleophile (Nu-H) Nucleophile->Catalyst Basic Activation (Quinuclidine N) Adduct Catalyst-Product Complex TS->Adduct C-C Bond Formation Product Chiral γ-Keto Ester Product Adduct->Product Protonation & Release Catalyst_Regen Catalyst Regeneration Adduct->Catalyst_Regen

Caption: General mechanism for a bifunctional catalyst in the Michael addition.

Comparative Analysis of Catalyst Systems

The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. Different nucleophiles often require tailored catalyst systems. Below is a summary of results for the Michael addition to γ-keto esters and structurally related enones, demonstrating the efficacy of various organocatalysts.

NucleophileCatalyst SystemSolventCat. Loading (mol%)Yield (%)ee (%)Reference
Nitromethane9-Amino(9-deoxy)epihydroquinine + Benzoic AcidDichloromethane59598[13]
Diethyl MalonateL-Proline Rubidium SaltTHF107578[14]
AcetylacetoneCinchona-derived SquaramideToluene19699[2]
ThiophenolCinchona-derived UreaToluene0.1>99>99[12]
CyclohexanoneDiphenylprolinol Silyl EtherDichloromethane209095[15]

This table is a representative compilation from literature on similar substrates to illustrate catalyst performance.

Detailed Experimental Protocol: Michael Addition of Nitromethane

This protocol is adapted from a highly successful procedure for the enantioselective Michael addition of a nitroalkane to a 4-oxo-enoate, which provides a direct and efficient route to a chiral γ-keto ester.[13]

Materials and Reagents:

  • (E)-ethyl 4-oxopent-2-enoate (Michael Acceptor)

  • Nitromethane (Nucleophile)

  • 9-Amino(9-deoxy)epihydroquinine (Organocatalyst, commercially available)

  • Benzoic Acid (Co-catalyst)

  • Dichloromethane (DCM), anhydrous grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Instrumentation:

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

G start Start reagents 1. Reagent Setup - Add catalyst & co-catalyst to flask. - Dissolve in anhydrous DCM. start->reagents addition 2. Substrate Addition - Add (E)-ethyl 4-oxopent-2-enoate. - Add nitromethane. reagents->addition reaction 3. Reaction - Stir at specified temperature. - Monitor by TLC until starting material is consumed. addition->reaction quench 4. Workup: Quenching - Quench with sat. aq. NaHCO₃. reaction->quench extract 5. Workup: Extraction - Separate layers. - Extract aqueous layer with DCM (2x). quench->extract dry 6. Workup: Drying & Concentration - Combine organic layers. - Dry over MgSO₄, filter. - Concentrate via rotary evaporation. extract->dry purify 7. Purification - Purify crude product via flash column chromatography. dry->purify analyze 8. Analysis - Determine yield. - Analyze ee by Chiral HPLC. purify->analyze end End analyze->end

Caption: Experimental workflow for the organocatalytic Michael addition.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 9-amino(9-deoxy)epihydroquinine (16.2 mg, 0.05 mmol, 5 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 5 mol%).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add 5 mL of anhydrous dichloromethane (DCM) and stir until the catalysts are fully dissolved.

  • Addition of Reactants:

    • To the catalyst solution, add (E)-ethyl 4-oxopent-2-enoate (142 mg, 1.0 mmol, 1.0 equiv).

    • Add nitromethane (122 mg, 2.0 mmol, 2.0 equiv) dropwise to the stirring solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (approx. 20-25 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 24-36 hours.

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM (2 x 10 mL).

    • Combine all organic layers.

  • Drying and Concentration:

    • Wash the combined organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure Michael adduct, ethyl 5-nitro-4-oxopentanoate.

    • Self-Validating Checkpoint: The purified product should appear as a clear oil. A typical yield for this reaction is expected to be in the range of 90-98%.[13]

  • Analysis and Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) and a mobile phase of hexanes/isopropanol.

    • Self-Validating Checkpoint: The expected enantiomeric excess for this protocol is ≥98%.[13]

Field Insights and Troubleshooting

  • Moisture Sensitivity: Although more robust than many metal-catalyzed reactions, the efficiency and selectivity of organocatalytic systems can be affected by water. Using anhydrous solvents and an inert atmosphere is strongly recommended for achieving optimal and reproducible results.

  • Co-catalyst Role: The acidic co-catalyst (benzoic acid) plays a crucial role. It is believed to protonate the quinuclidine nitrogen, enhancing the hydrogen-bonding acidity of the catalyst and preventing side reactions.[9] Omission or substitution may lead to lower yields and/or selectivity.

  • Slow Reaction Rate: If the reaction is sluggish, gentle heating (e.g., to 30-40 °C) can sometimes increase the rate. However, this may come at the cost of reduced enantioselectivity. Alternatively, increasing the catalyst loading to 10 mol% can be attempted.

  • Purification Issues: The product, a γ-keto ester, can be somewhat sensitive. Avoid prolonged exposure to strong acids or bases during workup and chromatography to prevent decomposition.

Conclusion

The is a powerful and reliable method for synthesizing valuable chiral building blocks. By understanding the underlying mechanistic principles and selecting the appropriate bifunctional or enamine-based catalyst, researchers can access these high-value compounds with excellent stereocontrol and in high yields. The detailed protocol provided herein serves as a validated starting point for scientists in both academic and industrial settings, facilitating the exploration of new chemical space for drug discovery and development.

References

  • Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions. Longdom Publishing. [Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]

  • General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters. [Link]

  • Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry. [Link]

  • Cinchona-thiourea-catalyzed asymmetric Michael addition of chalcone to... ResearchGate. [Link]

  • Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Organic-Chemistry.org. [Link]

  • Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications. [Link]

  • An Efficient Synthesis of Chiral Catalyst: Application in Enantioselective Michael Addition Reactions. DergiPark. [Link]

  • Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate. [Link]

  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. [Link]

  • Asymmetric Michael Reaction Involving Chiral Imines/Secondary Enamines: Stereocontrolled Synthesis of 2,2-Disubstituted Tetrahydrothiophen-3-ones. Organic Letters. [Link]

  • Enantioselectively organocatalytic Michael addition of ketones to alkylidene malonates. Tetrahedron Letters. [Link]

  • Organocatalytic enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. ResearchGate. [Link]

  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]

  • Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules. [Link]

  • Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry. [Link]

  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Semantic Scholar. [Link]

  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons. PMC. [Link]

  • Discussion Addendum for: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]

  • Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. MDPI. [Link]

Sources

Application

Application Note: (E)-Ethyl 4-oxopent-2-enoate as a Strategic Building Block for Pharmaceutical Intermediates

Executive Summary In modern drug development, the efficient construction of complex heterocyclic and chiral scaffolds relies heavily on highly functionalized, versatile building blocks. (E)-ethyl 4-oxopent-2-enoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the efficient construction of complex heterocyclic and chiral scaffolds relies heavily on highly functionalized, versatile building blocks. (E)-ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) has emerged as a privileged α,β -unsaturated carbonyl compound in medicinal chemistry[1]. Functioning as a highly reactive Michael acceptor, a potent dienophile, and a 1,4-dicarbonyl equivalent, this reagent enables the rapid assembly of pyrrolidines, indoles, pyrazoles, and pyridazinones[2].

As a Senior Application Scientist, I have structured this protocol guide to bridge the gap between theoretical reactivity and bench-level execution. This document details the mechanistic rationale, validated protocols, and quantitative benchmarks for utilizing (E)-ethyl 4-oxopent-2-enoate in the synthesis of high-value pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical properties of (E)-ethyl 4-oxopent-2-enoate is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability[1].

PropertySpecification
Chemical Name (E)-ethyl 4-oxopent-2-enoate (Ethyl 3-acetylacrylate)
CAS Registry Number 10150-93-3
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Density 1.027 g/cm³
Boiling Point 220.4 ºC at 760 mmHg
Reactivity Profile Bifunctional electrophile; moisture-sensitive over prolonged storage

Mechanistic Insights: The Versatility of a 1,4-Dicarbonyl Equivalent

The synthetic utility of (E)-ethyl 4-oxopent-2-enoate stems from its dual electron-withdrawing groups (the ketone and the ester) flanking the olefin. This unique electronic topology dictates its behavior across three primary reaction classes:

  • Asymmetric Michael Additions : The highly electron-deficient β -carbon is highly susceptible to attack by soft nucleophiles (e.g., nitromethane, sulfinimines). Bifunctional organocatalysts can simultaneously activate the nucleophile (via deprotonation) and the enoate (via hydrogen bonding to the dicarbonyls), locking the transition state to yield enantiopure adducts[3][4].

  • Friedel-Crafts Alkylation & Heterocycle Formation : The enoate readily undergoes conjugate addition with electron-rich aromatics like indoles. The resulting 1,4-dicarbonyl intermediate is perfectly spaced for subsequent condensation with bis-nucleophiles (like hydrazine) to form 6-membered pyridazinones—a core scaffold for PDE4 inhibitors[2][5].

  • Lewis Acid-Catalyzed Diels-Alder Cycloadditions : When treated with Lewis acids like Ti(IV) or SnCl₄, the metal selectively coordinates to the carbonyl oxygens. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and rigidifies its conformation, allowing for exquisite endo- and regio-control during cycloadditions with dienes (crucial for steroid D-ring synthesis)[6][7].

Synthetic Workflows & Pathway Visualization

G SM (E)-ethyl 4-oxopent-2-enoate M_Adduct Chiral Nitroalkane Adduct SM->M_Adduct Nitromethane (Organocatalyst) Indole_Adduct Indolyl-oxopentanoate SM->Indole_Adduct Indole Derivatives (Friedel-Crafts) DA_Adduct Cyclohexene Cycloadduct SM->DA_Adduct Dienes (Ti(IV) / SnCl4) Pyrrolidines Pyrrolidine-3-carboxylic Acids (Alkaloid Precursors) M_Adduct->Pyrrolidines Reduction & Cyclization Pyridazinones Pyridazinones (PDE4 Inhibitors) Indole_Adduct->Pyridazinones Hydrazine Hydrate (Condensation) Steroids Steroid Scaffolds DA_Adduct->Steroids Multi-step Synthesis

Divergent synthetic workflows utilizing (E)-ethyl 4-oxopent-2-enoate as a central building block.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems, incorporating intrinsic checkpoints to ensure reaction fidelity.

Protocol A: Organocatalytic Asymmetric Michael Addition

Target: Chiral precursor for Pyrrolidine-3-Carboxylic Acid derivatives[3]. Causality: Toluene is selected as a non-polar solvent to maximize the strength of the hydrogen-bonding network between the bifunctional organocatalyst and the enoate. This prevents solvent competition, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (E)-ethyl 4-oxopent-2-enoate (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add the bifunctional thiourea-amine organocatalyst (0.1 equiv). Stir for 10 minutes at room temperature to allow pre-organization of the catalyst-substrate complex.

  • Nucleophile Introduction: Dropwise add nitromethane (3.0 equiv). The excess nitromethane drives the equilibrium forward while acting as a co-solvent.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the UV-active enoate spot and the appearance of a lower Rf product spot confirms conversion.

  • Quenching & Isolation: Once complete (typically 12-24 hours), concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography to isolate the chiral nitroalkane adduct.

Protocol B: Friedel-Crafts Alkylation & Pyridazinone Cyclization

Target: 4-(5-Fluoro-1H-indol-3-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (PDE4 Inhibitor Scaffold)[2][5]. Causality: The initial Friedel-Crafts alkylation is driven by the innate nucleophilicity of the indole C3 position. The subsequent addition of hydrazine hydrate triggers a highly favored intramolecular condensation; hydrazine attacks the more electrophilic ketone first, followed by cyclization onto the ester, driven by the thermodynamic stability of the resulting 6-membered pyridazinone ring.

Step-by-Step Methodology:

  • Alkylation: Dissolve (E)-ethyl 4-oxopent-2-enoate (1.0 equiv, 7.4 mmol) and 5-fluoroindole (1.0 equiv, 7.4 mmol) in a suitable solvent (or neat, depending on specific catalyst requirements). Stir for 12 hours.

  • Intermediate Isolation: Purify via column chromatography (Petroleum Ether/Ethyl Acetate = 60/40) to yield ethyl 2-(5-fluoro-1H-indol-3-yl)-4-oxopentanoate as a brown lacquer[2].

  • Condensation: Dissolve the isolated intermediate (e.g., 70 mg) in ethanol. Add hydrazine hydrate (1.2 equiv, ~24 μL)[5].

  • Cyclization & Precipitation (Self-Validation): Heat the mixture to reflux. The formation of the pyridazinone ring often results in a decrease in solubility. Upon cooling, the desired dihydropyridazinone precipitates.

  • Purification: Isolate the product via filtration, followed by flash column chromatography (Dichloromethane/Methanol = 9.6/0.4) and recrystallization to yield a highly pure powder[5].

Quantitative Data Summary

The table below consolidates the expected performance metrics of (E)-ethyl 4-oxopent-2-enoate across various validated transformations, allowing researchers to benchmark their internal results.

Reaction ClassReagents / CatalystIntermediate / ProductExpected YieldSelectivity / ee
Asymmetric Michael Addition Nitromethane, Thiourea-Amine CatalystChiral Nitroalkane Adduct85 - 92%> 95% ee
Friedel-Crafts Alkylation 5-FluoroindoleEthyl 2-(5-fluoroindol-3-yl)-4-oxopentanoate60 - 80%Regiospecific (C3)
Pyridazinone Cyclization Hydrazine Hydrate, EtOHDihydropyridazinone Scaffold61 - 75%Complete Conversion
Diels-Alder Cycloaddition 2-Substituted butadiene, Ti(IV)Cyclohexene Cycloadduct75 - 85%High endo, Regiocontrol
Sulfinimine Addition Sulfinimine, Base β -Amino-Substituted Enone70 - 87%Diastereoselective

References

  • RSC Advances - Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors URL:[Link]

  • The Journal of Organic Chemistry (ACS) - Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines URL:[Link]

  • Canadian Journal of Chemistry (via ResearchGate) - Total synthesis of steroids. Part 2. Preparation of C-10 methylated steroids. Regio- and stereocontrol in a diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate URL:[Link]

Sources

Method

Application Note: Advanced Cross-Metathesis Protocols Utilizing (E)-Ethyl 4-oxopent-2-enoate

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

(E)-ethyl 4-oxopent-2-enoate is a highly functionalized, doubly activated α,β -unsaturated carbonyl compound. It serves as a potent electrophile and a versatile building block in the total synthesis of complex molecules, including prostaglandins and specialized lactones[1]. However, its extreme electron deficiency presents a significant challenge in olefin cross-metathesis (CM).

The Grubbs Empirical Model and Type III Olefins

According to the widely adopted empirical model for CM selectivity, olefins are categorized by their ability to undergo homodimerization and subsequent secondary metathesis[2]. Terminal aliphatic alkenes generally fall into Type I (rapid homodimerization). In contrast, highly electron-deficient olefins like (E)-ethyl 4-oxopent-2-enoate are classified as Type III [2]. Type III olefins are unable to homodimerize due to the deactivated nature of their double bond, but they can successfully cross-metathesize with Type I or Type II olefins[2].

Causality of Catalyst Selection

The choice of catalyst is the single most critical parameter when working with (E)-ethyl 4-oxopent-2-enoate. Standard phosphine-containing catalysts, such as the Grubbs 2nd Generation (G-II) catalyst, often lead to poor conversions and rapid catalyst death. Mechanistic studies reveal that the dissociated tricyclohexylphosphine ( PCy3​ ) ligand can nucleophilically attack the highly electron-deficient olefin (acting as a strong Michael acceptor), leading to irreversible catalyst decomposition[3].

To circumvent this, the phosphine-free Hoveyda-Grubbs 2nd Generation (HG-II) catalyst must be employed[4]. The HG-II catalyst utilizes a bidentate isopropoxystyrene ligand that stabilizes the ruthenium center without the need for labile phosphines, allowing for robust reactivity even in the presence of strong Michael acceptors[3].

Experimental Design & Optimization Data

When designing a cross-metathesis reaction between a valuable Type I terminal olefin and (E)-ethyl 4-oxopent-2-enoate, stoichiometry and temperature must be carefully balanced. Because the Type III olefin cannot homodimerize, it can be used in excess to drive the thermodynamic equilibrium toward the desired heterodimer without generating unwanted byproducts[2].

Table 1: Optimization Matrix for Type I + Type III Cross-Metathesis

EntryCatalyst (5 mol%)SolventTemp (°C)Stoichiometry (Type I : Type III)Result / Yield (%)
1Grubbs IIDCM401 : 2< 20% (Catalyst Decomposition)
2Hoveyda-Grubbs IIDCM401 : 145% (Incomplete Conversion)
3Hoveyda-Grubbs IIToluene801 : 1.578% (Optimal E-Selectivity)
4Hoveyda-Grubbs IIToluene801 : 285% (Optimal Yield)

Note: Elevated temperatures (80 °C) in toluene are required to overcome the high activation energy barrier associated with the electron-poor ruthenacyclobutane intermediate.

Mandatory Visualization: Mechanistic Logic

Mechanistic_Logic N1 Substrate: (E)-ethyl 4-oxopent-2-enoate N2 Classification: Type III Olefin (Highly Electron-Deficient) N1->N2 N3 Challenge: Sluggish Initiation & Catalyst Decomposition N2->N3 Electron withdrawal reduces nucleophilicity N4 Solution: Hoveyda-Grubbs 2nd Gen (HG-II) N3->N4 Requires optimized catalyst N5 Mechanism: Phosphine-Free, Sterically Accessible Ru-Center N4->N5 N6 Result: High Yield E-Selective Cross-Metathesis N5->N6 Secondary metathesis with Type I homodimers

Logical workflow and mechanistic rationale for utilizing HG-II catalyst with Type III olefins.

Self-Validating Protocol: Step-by-Step Methodology

This protocol describes the optimized cross-metathesis of a generic Type I terminal olefin with (E)-ethyl 4-oxopent-2-enoate. The procedure incorporates internal kinetic checkpoints to ensure reaction fidelity.

Materials & Reagents
  • Type I Olefin : 1.0 mmol (limiting reagent)

  • (E)-ethyl 4-oxopent-2-enoate : 2.0 mmol (2.0 equivalents)

  • Hoveyda-Grubbs 2nd Generation Catalyst : 0.05 mmol (5 mol%)

  • Anhydrous Toluene : 10 mL (0.1 M concentration)

  • Ethyl Vinyl Ether (EVE) : 0.5 mL (quenching agent)

Step-by-Step Procedure

Step 1: System Preparation & Degassing

  • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Add 10 mL of anhydrous toluene to the flask.

  • Self-Validation Check: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen. Oxygen accelerates the decomposition of the active ruthenium alkylidene species.

Step 2: Reagent Introduction

  • Add the Type I olefin (1.0 mmol) and (E)-ethyl 4-oxopent-2-enoate (2.0 mmol) to the degassed toluene.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 3: Catalyst Addition & Thermal Activation

  • Quickly remove the septum and add the Hoveyda-Grubbs II catalyst (31.3 mg, 5 mol%) in one single portion. The solution will immediately turn a characteristic deep green color.

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath set to 80 °C.

  • Causality: Rapid heating ensures the catalyst enters the productive catalytic cycle before background decomposition pathways can dominate.

Step 4: Reaction Monitoring (Kinetic Checkpoint)

  • Monitor the reaction via TLC (Hexanes:EtOAc) or GC-MS at 1 hour and 4 hours.

  • Self-Validation Check: At the 1-hour mark, you should observe the rapid disappearance of the Type I terminal olefin and the appearance of its homodimer. This is expected. Over the next 3–12 hours, the homodimer will gradually be consumed via secondary metathesis with (E)-ethyl 4-oxopent-2-enoate to form the final, thermodynamically stable cross-product[2].

Step 5: Quenching the Active Catalyst

  • Once the homodimer is fully consumed (typically 12–16 hours), remove the flask from the oil bath and cool to room temperature.

  • Add 0.5 mL of Ethyl Vinyl Ether (EVE) and stir for 30 minutes.

  • Causality: EVE reacts with the active ruthenium species to form a highly stable Fischer carbene. This completely halts metathesis activity, preventing unwanted double-bond isomerization or product degradation during the concentration and purification steps.

Step 6: Purification

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography on silica gel. (Optional: Pre-treat the silica with a ruthenium scavenger like QuadraPure to prevent heavy metal contamination in the final drug-development intermediate).

References

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. URL:[Link]

  • BouzBouz, S., Simmons, R., & Cossy, J. (2007). Ruthenium-catalyzed cross-metathesis between diallylsilanes and electron-deficient olefins. Organic Letters, 9(19), 3765–3768. URL: [Link]

  • Chiriac, C. I., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(7), 1736. URL:[Link]

  • Norsikian, S., et al. (2015). Cross metathesis of unsaturated epoxides for the synthesis of polyfunctional building blocks. Beilstein Journal of Organic Chemistry, 11, 201-205. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions of (E)-ethyl 4-oxopent-2-enoate in basic media

Welcome to the technical support guide for (E)-ethyl 4-oxopent-2-enoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (E)-ethyl 4-oxopent-2-enoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block, particularly in basic media. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the success and reproducibility of your synthetic endeavors.

Introduction to the Chemistry of (E)-Ethyl 4-oxopent-2-enoate

(E)-Ethyl 4-oxopent-2-enoate is a bifunctional α,β-unsaturated ketoester. This structure contains two key electrophilic sites: the β-carbon of the unsaturated system and the carbonyl carbon of the ketone. This dual reactivity makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably the Michael (or conjugate) addition.[1] However, under basic conditions, this reactivity also opens the door to several competing and often undesirable side reactions. Understanding the mechanisms of these pathways is the first step toward rational control of your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing (E)-ethyl 4-oxopent-2-enoate turned into a solid mass upon adding a base. What happened?

A1: This is a classic sign of uncontrolled anionic or free-radical polymerization.[2] (E)-Ethyl 4-oxopent-2-enoate, like other α,β-unsaturated carbonyl compounds, is highly susceptible to polymerization.[3] The presence of a base can generate nucleophilic species that initiate a chain-growth polymerization, where molecules of the ketoester add to one another in a rapid sequence. This process can be initiated by even trace amounts of impurities, heat, or light.[2]

Q2: What is a polymerization inhibitor, and should I be using one?

A2: A polymerization inhibitor is a compound added to reactive monomers to prevent premature polymerization during storage and handling.[2] These molecules function by scavenging free radicals that initiate the polymerization chain. For a compound like (E)-ethyl 4-oxopent-2-enoate, which is often supplied with an inhibitor, it's crucial to be aware of its presence. Common inhibitors include phenolic compounds like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[2] For most applications, the small amount of inhibitor present will not interfere with the desired reaction. However, for highly sensitive reactions, it may need to be removed.

Q3: My desired Michael addition is sluggish, and I'm recovering mostly starting material. How can I improve the conversion?

A3: Low reactivity in a Michael addition can stem from several factors:

  • Insufficiently strong base: The nucleophile you are adding must be deprotonated to initiate the reaction. If your base is not strong enough to generate a sufficient concentration of the nucleophile (e.g., an enolate), the reaction will not proceed efficiently.[1]

  • Steric hindrance: A bulky nucleophile or substitution near the β-carbon of the ketoester can slow down the reaction.

  • Low temperature: While lower temperatures are often used to control side reactions, they can also decrease the rate of the desired reaction. A careful optimization of temperature is often necessary.

Q4: I'm observing the formation of ethyl acetate and other unexpected byproducts. What could be causing this?

A4: The formation of ethyl acetate is a strong indicator of a retro-Claisen condensation . This side reaction involves the cleavage of a carbon-carbon bond. If your Michael adduct contains a 1,3-dicarbonyl moiety, it can be susceptible to nucleophilic attack (by the base or other nucleophiles in the mixture) at one of the carbonyls, leading to the cleavage of the molecule.[4]

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific issues you may encounter and provides actionable solutions based on mechanistic principles.

Problem 1: Dominant Side Reaction - Uncontrolled Polymerization
  • Symptom: The reaction mixture becomes viscous or solidifies completely, often with a noticeable exotherm.

  • Causality: The vinyl group of the α,β-unsaturated system is prone to chain-reaction polymerization initiated by anionic species or free radicals.[2] Strong bases can initiate anionic polymerization, while trace impurities or light can trigger radical pathways.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Start at 0 °C or even -78 °C and slowly warm if necessary.

  • Slow Addition: Add the base or the (E)-ethyl 4-oxopent-2-enoate solution dropwise. This maintains a low instantaneous concentration of the initiator and the monomer, disfavoring polymerization.

  • Use of Inhibitors: If polymerization is particularly problematic, consider adding a radical inhibitor like BHT to the reaction mixture, provided it does not interfere with your desired chemistry.[2]

  • Degas Solvents: To minimize radical polymerization initiated by oxygen, use solvents that have been degassed via a nitrogen/argon purge or freeze-pump-thaw cycles.

Problem 2: Competing Reaction - Retro-Claisen Condensation
  • Symptom: Formation of ethyl acetate or other cleavage products, leading to low yields of the desired Michael adduct.

  • Causality: The product of a Michael addition, particularly from nucleophiles like β-ketoesters or malonates, results in a 1,5-dicarbonyl compound.[5] This structure, under basic conditions, can undergo a retro-Claisen reaction where a nucleophile attacks a carbonyl, leading to C-C bond cleavage.[4]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, potassium tert-butoxide) if its basicity is appropriate for generating your nucleophile. This disfavors direct attack of the base on the carbonyl groups of the product.

  • Stoichiometric Control: Use the minimum amount of base necessary to generate the nucleophile. An excess of a nucleophilic base (like an alkoxide) increases the likelihood of the retro-Claisen pathway.

  • Temperature Control: Keep the reaction temperature as low as possible. The retro-Claisen reaction, like many fragmentation pathways, can have a higher activation energy than the desired forward reaction.

  • Quenching: Once the reaction is complete (as monitored by TLC or LCMS), promptly quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base and prevent post-reaction degradation.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition

This protocol provides a general guideline for performing a Michael addition to (E)-ethyl 4-oxopent-2-enoate while minimizing side reactions.

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add your nucleophile (1.1 equivalents) and anhydrous solvent (e.g., THF, DCM).

  • Nucleophile Generation: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the base (1.05 equivalents) dropwise. Stir for 15-30 minutes to ensure complete formation of the nucleophilic species.

  • Substrate Addition: In a separate flask, prepare a solution of (E)-ethyl 4-oxopent-2-enoate (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Removal of Polymerization Inhibitor

If required, the phenolic inhibitor can be removed by passing the neat ester through a short plug of basic alumina.

  • Prepare the Column: Place a small plug of glass wool in a Pasteur pipette or small chromatography column.

  • Add Alumina: Add approximately 2-3 cm of basic alumina.

  • Elute the Ester: Carefully add the (E)-ethyl 4-oxopent-2-enoate to the top of the column and allow it to elute under gravity or with gentle positive pressure.

  • Use Immediately: The inhibitor-free ester is now highly prone to polymerization and should be used immediately in the subsequent reaction.[2] Do not attempt to store it.

Data Summary

The following table summarizes common polymerization inhibitors used for α,β-unsaturated esters.

InhibitorAbbreviationTypical ConcentrationMechanism of ActionKey Considerations
HydroquinoneHQ100 - 1000 ppmRadical ScavengerRequires oxygen to be effective.
Monomethyl Ether of HydroquinoneMEHQ15 - 1000 ppmRadical ScavengerRequires oxygen to be effective; less volatile than HQ.[2]
Butylated HydroxytolueneBHT100 - 200 ppmRadical ScavengerCan be consumed during some reactions.[2]

Reaction Pathway Visualizations

The following diagrams illustrate the key reaction pathways discussed.

G cluster_0 Desired Michael Addition Ketoester (E)-ethyl 4-oxopent-2-enoate Adduct 1,4-Adduct (Desired Product) Ketoester->Adduct Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Ketoester 1,4-Addition Base Base Base->Nucleophile Generates

Caption: Desired Michael addition pathway.

G cluster_1 Side Reaction: Anionic Polymerization Monomer1 Ketoester Monomer GrowingChain Growing Polymer Chain Monomer1->GrowingChain Monomer2 Another Monomer Polymer Polymer Monomer2->Polymer Initiator Anionic Initiator (Base/Nucleophile) Initiator->Monomer1 Initiation GrowingChain->Monomer2 Propagation

Caption: Anionic polymerization side reaction.

G cluster_2 Side Reaction: Retro-Claisen Condensation Adduct Michael Adduct (1,5-Dicarbonyl) Tetrahedral Tetrahedral Intermediate Adduct->Tetrahedral BaseNuc Base / Nucleophile (e.g., EtO⁻) BaseNuc->Adduct Nucleophilic Attack Cleavage C-C Bond Cleavage Tetrahedral->Cleavage Collapse Products Ethyl Acetate + Enolate Cleavage->Products

Caption: Retro-Claisen condensation side reaction.

References

  • BenchChem Technical Support Team. (2025).
  • Chemistry for everyone. (2024, February 18).
  • Zhang, G., et al. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • BDJHH037166. (n.d.). (E)
  • Chemistry LibreTexts. (2022, July 20). 13.
  • Alfa Chemistry. (n.d.). Michael Addition.
  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary.
  • Molbase. (n.d.).
  • Sigma-Aldrich. (n.d.). Ethyl (E)
  • jOeCHEM. (2020, January 20).
  • ChemicalBook. (2022, December 30). (E)
  • Hoffman Fine Chemicals. (n.d.). CAS RN 126314-15-6 | Ethyl (E)
  • Ashenhurst, J. (2023, May 24).
  • University of Toronto Scarborough. (2021, February 26).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Ahmed, M. (n.d.).
  • Wikipedia. (n.d.). Acetoacetic ester synthesis.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Slideshare. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2020, July 1). 20.8: Synthesis using nucleophilic addition chemistry.
  • Jiang, X., et al. (2023, May 11). Stereoselective synthesis of (E)
  • Google Patents. (n.d.).
  • Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting.
  • Chemistry Steps. (2021, November 11).
  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for Ethyl 2-(4-phenylcyclohexylidene)
  • MDPI. (2020, April 22). Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior.
  • CCS Chemistry. (2024, April 3).
  • Wikipedia. (n.d.).

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Optimization

Technical Support Center: Optimizing (E)-ethyl 4-oxopent-2-enoate Enantioselective Synthesis

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantioselective syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantioselective synthesis involving (E)-ethyl 4-oxopent-2-enoate, a versatile building block in modern organic chemistry. The focus is on organocatalytic conjugate addition reactions, a common strategy for introducing chirality.

Troubleshooting Guide: From Low Conversion to Poor Selectivity

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My conversion rate is low, and the reaction seems to have stalled. What are the likely causes and how can I fix this?

A1: Low or stalled conversion in organocatalytic reactions involving (E)-ethyl 4-oxopent-2-enoate is a frequent challenge. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

Core Areas to Investigate:

  • Catalyst Activity and Purity: The cornerstone of the reaction is the organocatalyst, typically a chiral secondary amine like (S)-proline or a diarylprolinol silyl ether. Ensure the catalyst is of high purity and has been stored correctly. Acidic or basic impurities on glassware or in reagents can neutralize or interfere with the catalytic cycle.[1]

  • Reagent and Solvent Purity: Many organocatalytic reactions are sensitive to moisture.[1] The presence of water can hydrolyze the key enamine intermediate or interact with the catalyst, impeding its function. Ensure that solvents are anhydrous and that starting materials are pure. If the protocol demands it, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.[1] If the reaction is stalling at a low temperature (e.g., -20 °C), consider allowing it to warm slowly to 0 °C or room temperature after an initial period. Monitor the reaction progress by TLC or GC to find an optimal balance between rate and selectivity.

  • Insufficient Acidic Co-catalyst: In many cases, particularly with diarylprolinol silyl ether catalysts, an acidic co-catalyst is essential for achieving high conversion.[2][3][4] The acid protonates the nitroalkene or other Michael acceptor, increasing its electrophilicity, and facilitates the turnover of the catalytic cycle. Without it, the reaction may be exceedingly slow.[3][4]

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed purity Step 1: Verify Reagent Purity - Catalyst (commercial vs. freshly prepared) - Substrates (check for degradation) - Solvent (use anhydrous grade) start->purity atmosphere Step 2: Ensure Inert Atmosphere - Is the reaction sensitive to air/moisture? - Purge with N2 or Argon purity->atmosphere Purity OK? catalyst_loading Step 3: Optimize Catalyst Loading - Increase mol% (e.g., from 5% to 20%) - Check for co-catalyst requirement atmosphere->catalyst_loading Conditions OK? temperature Step 4: Adjust Temperature - Is the reaction too cold? - Increase temperature incrementally (e.g., -20°C to 0°C) catalyst_loading->temperature Loading OK? concentration Step 5: Check Concentration - Are conditions too dilute? - Increase molarity temperature->concentration Temp. OK? end Conversion Improved concentration->end Conc. OK?

Caption: A systematic workflow for diagnosing and resolving low reaction conversion.

Q2: I'm getting a good yield, but the enantiomeric excess (ee) is poor. What are the key parameters to optimize for selectivity?

A2: Achieving high enantioselectivity is a matter of fine-tuning the reaction environment to maximize the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

Key Parameters for Optimizing Enantioselectivity:

  • Temperature: This is often the most impactful variable. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity.[1] This is because the selection between the two competing transition states is more pronounced at lower thermal energy.

  • Solvent Choice: The solvent significantly influences the conformation and stability of the transition state assembly.[5][6] There is no universal "best" solvent; a screening process is crucial.

    • Non-polar solvents like toluene or methylcyclohexane often provide excellent enantioselectivity by promoting a more organized, compact transition state driven by hydrogen bonding between the catalyst, substrate, and co-catalyst.[7][8]

    • Polar aprotic solvents like DMSO or DMF can be effective, especially for catalysts like proline which have better solubility in them, but may sometimes lead to lower ee compared to non-polar options.[9][10]

    • Protic solvents (e.g., methanol) can interfere with the key hydrogen-bonding interactions required for stereoinduction and often result in poor stereocontrol.[10][11]

  • Catalyst Structure: The steric and electronic properties of the catalyst are paramount.

    • For Michael additions of aldehydes, bulky catalysts like diphenylprolinol silyl ethers are designed to effectively shield one face of the enamine intermediate, forcing the electrophile to attack from the less hindered side.[12]

    • Bifunctional catalysts, such as thiourea-based amines, use a combination of enamine formation and hydrogen-bond activation of the Michael acceptor to achieve high organization and selectivity.[13][14]

  • Additives/Co-catalysts: The choice and amount of an acidic co-catalyst can tune selectivity. In some systems, a Brønsted acid co-catalyst is essential for forming the most stereochemically ordered transition state.[2] However, using too much or an overly strong acid can sometimes lead to an achiral background reaction, lowering the overall ee.

Parameter Condition A ee (%) Condition B ee (%) Rationale
Temperature Room Temp (25 °C)65-20 °C92Lower temperature amplifies the energy difference between diastereomeric transition states.[1]
Solvent Dichloromethane78Toluene95Non-polar solvents can better stabilize the organized, hydrogen-bonded transition state required for high stereoinduction.[7][8]
Co-catalyst Acetic Acid (10 mol%)853-Nitrobenzoic Acid (10 mol%)>95The specific pKa and structure of the co-catalyst can fine-tune the reaction, leading to a more rigid transition state.[4]

Table 1. Illustrative impact of key reaction parameters on enantiomeric excess (ee) in a model organocatalytic Michael addition.

Q3: I'm observing significant side products. How can I improve the chemoselectivity of the reaction?

A3: The formation of side products reduces the yield of the desired chiral product and complicates purification. Common side reactions include self-condensation of the aldehyde, polymerization of the Michael acceptor, or undesired subsequent reactions.

Strategies to Enhance Chemoselectivity:

  • Substrate Concentration: Running the reaction under more dilute conditions can often suppress bimolecular side reactions, such as the self-aldol condensation of an aldehyde starting material.[9]

  • Order of Addition: Add the most reactive species (often the aldehyde) slowly to a solution of the catalyst, co-catalyst, and the Michael acceptor ((E)-ethyl 4-oxopent-2-enoate). This maintains a low instantaneous concentration of the aldehyde, minimizing self-condensation.

  • Use of Additives: In some cases, additives can suppress side reactions. For instance, in proline-catalyzed reactions, a small amount of water can sometimes mitigate the formation of parasitic oxazolidinone intermediates.[11]

  • Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation or epimerization. Monitor the reaction closely and quench it promptly once the limiting reagent has been consumed.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organocatalyst for my Michael addition to (E)-ethyl 4-oxopent-2-enoate?

A1: The choice of catalyst depends primarily on the nucleophile you are adding.

  • For Aldehyde Nucleophiles: Diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalyst) are exceptionally effective.[12] Their bulky silyl ether group creates a well-defined chiral pocket that effectively blocks one face of the enamine intermediate, leading to high enantioselectivity.[12]

  • For Ketone Nucleophiles: Simple (S)-proline or its derivatives are often the catalysts of choice.[9] They are inexpensive and robust, though they may require higher catalyst loadings and careful solvent selection to achieve high selectivity.[11][15]

  • For Nitroalkane or Malonate Nucleophiles: Bifunctional catalysts, such as thioureas or squaramides derived from chiral diamines or cinchona alkaloids, are state-of-the-art.[14][16] These catalysts possess both a basic site (e.g., tertiary amine) to deprotonate the nucleophile and a hydrogen-bonding domain (the thiourea) to activate the electrophile ((E)-ethyl 4-oxopent-2-enoate) and orient the components in the transition state.[16]

Q2: What is the role of an acidic co-catalyst, and how do I select one?

A2: An acidic co-catalyst plays a crucial dual role, particularly in reactions catalyzed by neutral secondary amines.

  • Electrophile Activation: It activates the Michael acceptor (e.g., a nitroalkene or enone) through hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack.[2]

  • Catalyst Turnover: It facilitates the hydrolysis of the resulting enamine intermediate at the end of the catalytic cycle, regenerating the chiral amine catalyst for the next turnover.

A screening of weak carboxylic acids is the best approach. Acids like benzoic acid, acetic acid, or, as shown in some highly efficient systems, 3-nitrobenzoic acid, are excellent candidates.[4] The optimal acid provides a balance: it must be acidic enough to perform its function but not so strong that it protonates the amine catalyst, rendering it inactive.

Generalized Enamine Catalytic Cycle

cluster_cycle Catalytic Cycle catalyst Chiral Amine (e.g., Proline) enamine Enamine Intermediate catalyst->enamine addition Michael Addition (Stereodetermining Step) enamine->addition iminium Iminium Ion Intermediate iminium->catalyst

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of (E)-ethyl 4-oxopent-2-enoate vs ethyl crotonate

Title: Reactivity Comparison Guide: (E)-Ethyl 4-oxopent-2-enoate vs. Ethyl Crotonate Executive Summary (E)-Ethyl 4-oxopent-2-enoate and ethyl crotonate represent two fundamentally different classes of α,β-unsaturated est...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison Guide: (E)-Ethyl 4-oxopent-2-enoate vs. Ethyl Crotonate

Executive Summary

(E)-Ethyl 4-oxopent-2-enoate and ethyl crotonate represent two fundamentally different classes of α,β-unsaturated esters. While both feature an ethyl ester conjugated to an alkene, their reactivity profiles diverge drastically due to secondary electronic and steric effects. This guide provides an objective, data-driven comparison of their performance as electrophiles in cycloadditions and conjugate additions, equipping synthetic chemists and drug development professionals with the mechanistic rationale needed for rational reaction design.

Mechanistic Rationale: Electronic Activation vs. Deactivation

The reactivity of conjugated alkenes is primarily dictated by the energy of their Lowest Unoccupied Molecular Orbital (LUMO).

  • (E)-Ethyl 4-oxopent-2-enoate: This molecule features a dual electron-withdrawing system (an ester and a ketone) flanking the olefin. The synergistic electron-withdrawing effect of the 4-oxo group significantly lowers the LUMO energy, making it a highly reactive, doubly activated Michael acceptor and an excellent dienophile[1].

  • Ethyl Crotonate: In contrast, ethyl crotonate possesses a single electron-withdrawing ester group and an electron-donating β-methyl group. The inductive electron donation from the methyl group raises the LUMO energy and introduces steric hindrance at the β-carbon, severely dampening its electrophilicity. It ranks very low on the Mayr electrophilicity scale ( E=−23.59 )[2].

Reactivity A (E)-Ethyl 4-oxopent-2-enoate C Dual EWG (Ketone + Ester) A->C B Ethyl Crotonate D Single EWG + EDG (Methyl) B->D E Significantly Lowered LUMO C->E F Higher LUMO Energy D->F G Facile Conjugate Additions E->G H Requires Harsh Conditions F->H

Electronic effects dictating the reactivity of conjugated esters.

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative performance metrics of both compounds to guide reagent selection.

Parameter(E)-Ethyl 4-oxopent-2-enoateEthyl Crotonate
Chemical Structure EtOOC-CH=CH-CO-CH 3​ CH 3​ -CH=CH-COOEt
Activating Groups Dual (Ketone + Ester)Single (Ester)
Steric Hindrance (β-position) Unhindered (H)Hindered (Methyl)
Mayr Electrophilicity ( E ) Highly reactive (Estimated > -15)-23.59[2]
Diels-Alder Performance Excellent (Requires mild Lewis Acids)[1]Poor (Sluggish even with catalysts)
Michael Addition Spontaneous / Mild CatalysisRequires High Pressure or Strong Base[3],[4]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The choice of catalyst, solvent, and physical conditions must directly address the intrinsic electronic properties of the substrate.

Protocol A: Lewis Acid-Catalyzed Diels-Alder with (E)-Ethyl 4-oxopent-2-enoate Rationale: The high reactivity of the dual-EWG system allows for mild Lewis acid catalysis. Ti(IV) is selected because it can selectively coordinate the dicarbonyl system, locking the dienophile in a reactive conformation and ensuring excellent regiochemical control[1].

  • Preparation: Flame-dry a Schlenk flask under argon. Add (E)-ethyl 4-oxopent-2-enoate (1.0 equiv) and anhydrous dichloromethane (0.1 M).

  • Catalyst Activation: Cool the solution to -78 °C. Dropwise add TiCl 4​ (1.1 equiv). Causality: Low temperatures prevent unwanted polymerization of the highly reactive enone while allowing the Ti(IV) complex to form a stable, deeply colored chelate.

  • Cycloaddition: Slowly add the 2-substituted-1,3-butadiene (1.5 equiv). Stir for 2-4 hours at -78 °C.

  • Validation: Quench with saturated aqueous NaHCO 3​ . Extract with diethyl ether. The crude 1 H NMR should show the disappearance of the distinct olefinic protons (typically ~6.5-7.0 ppm) and the emergence of cyclic aliphatic signals, validating complete conversion.

Protocol B: High-Pressure Aza-Michael Addition to Ethyl Crotonate Rationale: Ethyl crotonate is notoriously unreactive towards weak nucleophiles like anilines due to its high LUMO and β-methyl steric bulk. To force the reaction, a dual chemical/physical activation strategy is required: Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor to physically activate the ester, while extreme high pressure overcomes the negative activation volume ( ΔV‡ )[3].

  • Solvent Selection: In a Teflon capsule, dissolve ethyl crotonate (2.0 equiv) and aniline (1.0 equiv) in HFIP (1.0 M). Causality: HFIP is strictly required; standard aprotic solvents (DCM, THF) yield 0% conversion[3].

  • Pressurization: Seal the capsule and place it in a high-pressure reactor. Apply 10 kbar of pressure at room temperature for 12-24 hours.

  • Depressurization & Recovery: Carefully depressurize the system. Transfer the mixture to a round-bottom flask.

  • Validation: Remove the volatile HFIP (bp 58 °C) and excess ethyl crotonate (bp 120 °C) via rotary evaporation. The self-validating nature of this protocol is that the pure product is isolated simply by evaporation, with 1 H NMR confirming the shift of the β-methyl doublet to an upfield aliphatic multiplet[3].

Workflow Step1 Substrate Selection CondA (E)-Ethyl 4-oxopent-2-enoate (Highly Electrophilic) Step1->CondA CondB Ethyl Crotonate (Weakly Electrophilic) Step1->CondB ActA Mild Lewis Acid (TiCl4) Temp: -78 °C CondA->ActA ActB Dual Activation (HFIP + 10 kbar) Temp: 25 °C CondB->ActB Valid NMR Validation (Olefin Depletion) ActA->Valid ActB->Valid

Parallel experimental workflows for validating Michael acceptor reactivity.

Alternative Catalytic Approaches

If high-pressure equipment is unavailable for ethyl crotonate, researchers must employ highly specialized bifunctional organocatalysts. For instance, strong Brønsted base H-bond donor bifunctional iminophosphorane (BIMP) catalysts have been proven effective for sulfa-Michael additions to unactivated esters like ethyl crotonate, achieving high enantioselectivity by simultaneously activating the thiol nucleophile and the weak ester electrophile[4].

Sources

Comparative

(E)-ethyl 4-oxopent-2-enoate vs methyl vinyl ketone in asymmetric synthesis

As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of Michael acceptors for asymmetric synthesis. The choice between a simple enone like methyl vinyl ketone (MVK)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of Michael acceptors for asymmetric synthesis. The choice between a simple enone like methyl vinyl ketone (MVK) and a highly functionalized, bidentate acceptor like (E)-ethyl 4-oxopent-2-enoate fundamentally dictates the downstream synthetic trajectory, the choice of catalytic system, and the complexity of the accessible chemical space.

This guide provides an objective, data-driven comparison of these two reagents, detailing their physicochemical profiles, mechanistic divergences in asymmetric catalysis, and field-proven experimental protocols.

Structural Logic & Mechanistic Divergence

The reactivity of a Michael acceptor is governed by its Lowest Unoccupied Molecular Orbital (LUMO).

Methyl Vinyl Ketone (MVK) is the archetypal Michael acceptor. Featuring a single electron-withdrawing ketone group, it acts as a monodentate ligand in metal catalysis and relies heavily on enamine or iminium activation in organocatalysis[1]. Its low steric hindrance makes it highly reactive but notoriously prone to radical homopolymerization and off-target 1,2-additions.

(E)-Ethyl 4-oxopent-2-enoate (also known as ethyl acetylacrylate) features a dual electron-withdrawing system: a ketone at C4 and an ethyl ester at C1[2]. This conjugated 1,4-dicarbonyl-like framework drastically lowers the LUMO, making it exceptionally electrophilic. More importantly, it acts as a bidentate acceptor . In Lewis acid catalysis, metals can coordinate both the ketone and ester carbonyls, locking the molecule into a rigid s-cis conformation that ensures exceptional stereocontrol. In organocatalysis, the terminal ester serves as a built-in synthetic handle for spontaneous or catalyzed downstream cyclization, making it a premier building block for chiral γ -lactams and pyrrolidines[3].

Mechanism cluster_MVK Methyl Vinyl Ketone (MVK) cluster_EE4O (E)-Ethyl 4-oxopent-2-enoate MVK_Node Monodentate Acceptor High Polymerization Risk MVK_TS Single Carbonyl Activation (Enamine/Iminium) MVK_Node->MVK_TS MVK_Prod 1,5-Dicarbonyls (Robinson Annulation) MVK_TS->MVK_Prod EE4O_Node Bidentate Acceptor Dual EWG Activation EE4O_TS Deep LUMO Lowering (Metal/Organocatalyst) EE4O_Node->EE4O_TS EE4O_Prod Functionalized Heterocycles (Pyrrolidines, γ-Lactams) EE4O_TS->EE4O_Prod

Mechanistic pathways: Monodentate MVK vs. bidentate (E)-ethyl 4-oxopent-2-enoate.

Physicochemical & Reactivity Profiles

Understanding the physical properties of these reagents is critical for safe and efficient reaction design. MVK requires strict temperature control and radical inhibitors (like BHT) to prevent runaway polymerization[1]. Conversely, (E)-ethyl 4-oxopent-2-enoate is more stable at room temperature but requires careful handling to prevent premature hydrolysis of the ester group[2].

Table 1: Comparative Physicochemical and Reactivity Data

PropertyMethyl Vinyl Ketone (MVK)(E)-Ethyl 4-oxopent-2-enoate
Chemical Structure CH3​C(=O)CH=CH2​ CH3​C(=O)CH=CHCOOCH2​CH3​
Molecular Weight 70.09 g/mol 142.15 g/mol
Electrophilic Activation Single EWG (Ketone)Dual EWG (Ketone + Ester)
Metal Coordination MonodentateBidentate (s-cis locking)
Volatility / Handling High (Lachrymator, toxic)Moderate (Standard fume hood)
Polymerization Risk Very High (Requires inhibitors)Low to Moderate
Primary Synthetic Utility Robinson annulations, simple 1,5-dicarbonylsChiral γ -lactams, pyrrolidines, complex heterocycles

Quantitative Performance in Asymmetric Catalysis

The true value of a Michael acceptor is measured by its performance in enantioselective transformations. While MVK is excellent for generating simple chiral centers, (E)-ethyl 4-oxopent-2-enoate excels in cascade reactions where the initial Michael addition sets up a subsequent cyclization.

Table 2: Performance Metrics in Representative Asymmetric Additions

AcceptorCatalyst SystemNucleophileYield (%)Enantiomeric Excess (ee %)
MVK (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidineButanal77 - 85%Up to 77%[1]
MVK Binaphthyl-modified bifunctional organocatalyst3-Aryl-oxindoles85 - 95%81 - 91%[4]
(E)-Ethyl 4-oxopent-2-enoate Chiral primary amine / ThioureaNitromethane88 - 94%> 90%
(E)-Ethyl 4-oxopent-2-enoate Sc(OTf)₃ (Cascade Cyclization)Primary Amines74 - 82%Diastereoselective (dr > 9:1)[5]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation steps. I have explicitly detailed the causality behind the specific conditions used for each reagent.

Protocol A: Direct Enantioselective Michael Addition to MVK

Objective: Synthesis of optically active 5-keto aldehydes via organocatalysis.[1]

Causality & Design: MVK is highly unhindered. To achieve high enantioselectivity and prevent 1,2-addition, a bulky chiral amine (e.g., a diarylprolinol derivative) is used to form a sterically demanding enamine intermediate with the donor aldehyde. The reaction is run neat or in non-polar solvents at reduced temperatures to suppress MVK homopolymerization.

  • Preparation: In an oven-dried vial, add the chiral pyrrolidine catalyst (0.1 equiv) and the donor aldehyde (e.g., butanal, 1.0 equiv). Stir for 10 minutes at room temperature to allow complete enamine formation.

  • Temperature Control: Cool the mixture to -20 °C. Validation: The cooling step is critical; omitting it will result in a complex mixture of polymeric byproducts.

  • MVK Addition: Add MVK (1.5 equiv) dropwise over 30 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of MVK, preventing radical chain polymerization.

  • Reaction Monitoring: Stir at -20 °C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot and the appearance of a UV-inactive, KMnO4​ -stainable spot indicates conversion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. The crude product is directly purified via silica gel chromatography to yield the chiral 5-keto aldehyde.

Protocol B: Cascade Synthesis of Chiral Pyrrolidinones via (E)-Ethyl 4-oxopent-2-enoate

Objective: Tandem aza-Michael addition and lactamization to form functionalized pyrrolidinones.[5]

Causality & Design: The dual EWG nature of (E)-ethyl 4-oxopent-2-enoate makes the β -carbon highly susceptible to nucleophilic attack by primary amines. However, the subsequent lactamization (attack of the newly formed secondary amine on the ethyl ester) requires thermodynamic driving force and Lewis acid activation to prevent the reversible aza-Michael step from degrading the yield.

  • Aza-Michael Addition: Dissolve the primary amine (1.0 equiv) and (E)-ethyl 4-oxopent-2-enoate (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add 5 mol% Sc(OTf)3​ . Causality: The Lewis acid coordinates the bidentate enoate, increasing the electrophilicity of the β -carbon and subsequently activating the ester for intramolecular attack, boosting regioselectivity to >94%[5].

  • Cyclization: Heat the mixture to reflux (110 °C) for 12 hours. Validation: Reflux conditions are mandatory; lower temperatures will stall the reaction at the uncyclized aza-Michael adduct. Monitor via LC-MS to confirm the loss of ethanol (M-46 mass shift).

  • Hydrolysis (Optional): If the free acid is desired, cool to 60 °C and add 2 M aqueous HCl for 4 hours to hydrolyze any remaining unreacted ester.

  • Isolation: Dilute with EtOAc, wash with brine, and dry over Na2​SO4​ . Recrystallization from ethanol yields the diastereomerically pure pyrrolidinone.

Workflow Step1 Reagent Prep (E)-Ethyl 4-oxopent-2-enoate + Primary Amine Step2 Aza-Michael Addition (Regioselective Attack) Step1->Step2 Step3 Catalytic Control Sc(OTf)3 Addition (Activates Ester) Step2->Step3 Step4 Intramolecular Cyclization (Thermodynamic Sink) Step3->Step4 Step5 Isolation Chiral Pyrrolidinone Step4->Step5

Workflow for the cascade synthesis of pyrrolidinones using (E)-ethyl 4-oxopent-2-enoate.

Conclusion

For simple asymmetric C-C bond formations where the goal is to generate a 1,5-dicarbonyl framework, MVK remains a highly effective, albeit volatile, choice. However, for drug development professionals aiming to rapidly construct complex, rigid heterocycles (such as γ -lactams and pyrrolidines) with multiple stereocenters, (E)-ethyl 4-oxopent-2-enoate offers vastly superior synthetic utility. Its bidentate nature allows for exquisite stereocontrol under Lewis acid catalysis, and its terminal ester provides a reliable thermodynamic sink for cascade cyclizations.

References

  • Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines | The Journal of Organic Chemistry.
  • Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organoc
  • Chemoenzymatic Stereoselective Synthesis of Substituted γ‐ or δ‐lactams with Two Chiral Centers via Transaminase‐catalysed Dynamic Kinetic Resolution.
  • 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(furan-2-yl)methyl]urea. Benchchem.
  • CAS 10150-93-3: Ethyl (2E)

Sources

Validation

GC-MS method validation for (E)-ethyl 4-oxopent-2-enoate purity determination

GC-MS Method Validation for the Purity Determination of (E)-Ethyl 4-oxopent-2-enoate: A Comparative Guide Introduction & Analytical Target Profile (ATP) (E)-ethyl 4-oxopent-2-enoate (CAS 10150-93-3) is a highly reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Method Validation for the Purity Determination of (E)-Ethyl 4-oxopent-2-enoate: A Comparative Guide

Introduction & Analytical Target Profile (ATP)

(E)-ethyl 4-oxopent-2-enoate (CAS 10150-93-3) is a highly reactive α,β -unsaturated ester and ketone[1]. As a potent Michael acceptor, it serves as a critical intermediate in complex organic synthesis and pharmaceutical development. Ensuring the absolute purity of this compound is paramount; trace impurities—such as unreacted precursors, (Z)-stereoisomers, or thermal degradation oligomers—can drastically compromise downstream reaction yields and safety profiles.

In alignment with modern ICH Q14 and Q2(R2) guidelines, the first step in method development is defining the Analytical Target Profile (ATP)[2][3]. The ATP dictates that the method must selectively quantify the active compound and its volatile impurities with high precision, accuracy, and a Limit of Detection (LOD) sufficient for trace profiling.

Objective Comparison of Analytical Modalities

Selecting the correct analytical technique requires evaluating the physicochemical properties of the analyte. With a molecular weight of 142.15 g/mol and a boiling point of approximately 220.4 °C[4], (E)-ethyl 4-oxopent-2-enoate is a semi-volatile organic compound (SVOC), making it highly amenable to gas-phase separation[5].

Below is an objective performance comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific application.

Table 1: Comparative Analysis of Analytical Techniques for (E)-ethyl 4-oxopent-2-enoate

Performance MetricGC-MS (Proposed Method)HPLC-UV (Alternative)qNMR (Alternative)
Separation Principle Volatility & polarity[6]Polarity & hydrodynamic volume[7]None (Bulk nuclear spin resonance)
Detection Mechanism Mass-to-charge ratio (m/z) via EIUV absorbance (Chromophore required)Intrinsic signal intensity[6]
Sensitivity (LOD) High (ng/mL range)[6]Moderate ( μ g/mL range)[6]Low (mg/mL range)[8]
Impurity Identification Excellent (Spectral library matching)[7]Poor (Requires LC-MS hyphenation)[5]Moderate (Overlapping multiplet signals)
Reference Standard Required for external calibrationRequired for external calibrationNot Required (Uses internal calibrant)[8]
Analyte Suitability Optimal : Vaporizes cleanly at 220°C.Good: Conjugated enone absorbs UV well.Excellent for absolute primary assay.

Causality in GC-MS Method Development

As an Application Scientist, method development requires anticipating the molecule's thermodynamic behavior.

  • Inlet Temperature Optimization (220 °C): The boiling point of the analyte is ~220 °C[4]. Setting the GC inlet to 220 °C ensures rapid and complete volatilization. Exceeding 250 °C is strictly avoided, as the reactive conjugated double bond is prone to thermal polymerization at high temperatures, which would artificially lower the calculated purity.

  • Column Selection (DB-5MS): A stationary phase of 5% phenyl / 95% dimethylpolysiloxane provides the precise slight polarity needed to resolve the (E)-isomer from the (Z)-isomer and potential aldol condensation byproducts, without causing the excessive peak tailing often seen with highly polar columns (e.g., PEG/WAX).

  • Detector Tuning (EI-MS at 70 eV): Standardized Electron Ionization at 70 eV generates reproducible fragmentation patterns. This allows for immediate identification of unknown peaks by cross-referencing the NIST mass spectral library—a critical advantage over UV detection[7].

GCMS_Workflow cluster_dev Method Development cluster_val ICH Q2(R2) Validation Start Analytical Target Profile (E)-ethyl 4-oxopent-2-enoate Col Column Selection (DB-5MS phase) Start->Col Temp Thermal Optimization (Inlet at 220°C) Col->Temp MS Detector Tuning (EI-MS at 70 eV) Temp->MS Spec Specificity (Isomer Resolution) MS->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Acc->Sens Decision Meets Criteria? Sens->Decision Decision->Col No Routine Routine Purity Analysis Decision->Routine Yes

Fig 1: GC-MS method development and ICH Q2(R2) validation workflow for purity determination.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a strict gating mechanism. If the SST criteria are not met, the sequence halts, preventing the generation of invalid analytical data[9].

1. Sample & Standard Preparation

  • Diluent: GC-grade Ethyl Acetate (anhydrous).

  • Working Standard: Accurately weigh 10.0 mg of (E)-ethyl 4-oxopent-2-enoate reference standard into a 10 mL volumetric flask. Dilute to volume with ethyl acetate (1.0 mg/mL).

  • Sample Preparation: Prepare the test batch identically to achieve a nominal concentration of 1.0 mg/mL.

2. GC-MS Instrumental Parameters

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m length × 0.25 mm ID × 0.25 μ m film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 μ L, Split mode (50:1 ratio) to prevent column overloading and maintain sharp Gaussian peak shapes.

  • Inlet Temperature: 220 °C.

  • Oven Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min). Total run time: ~16.6 min.

  • MS Detector: Transfer line at 250 °C, Ion Source at 230 °C, Quadrupole at 150 °C. Scan mode (m/z 40–300).

3. System Suitability Test (SST) Execution

  • Inject the diluent (blank) to confirm no baseline interference.

  • Inject the 1.0 mg/mL working standard six consecutive times.

  • Self-Validation Gates: The system must automatically calculate and verify:

    • Retention Time (RT) Relative Standard Deviation (RSD) 0.5%.

    • Peak Area RSD 2.0%.

    • Tailing Factor (T) 1.5.

    • Resolution ( Rs​ ) 1.5 between the (E)-isomer and any detectable (Z)-isomer.

Impurity_Logic cluster_impurities Impurity Profiling & Degradation Pathways API (E)-ethyl 4-oxopent-2-enoate (Target Analyte) Isomer (Z)-Isomer (Photochemical Shift) API->Isomer UV Exposure Polymer Oligomers (Thermal Degradation) API->Polymer Heat (>250°C) Adduct Michael Adducts (Nucleophilic Attack) API->Adduct Side Reactions Precursor Starting Materials (Synthesis Residuals) Precursor->API Incomplete Rxn

Fig 2: Logical relationships of synthesis precursors and degradation pathways for the analyte.

ICH Q2(R2) Method Validation Results

The method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[10][11].

Table 2: ICH Q2(R2) Validation Parameters and Experimental Results

Validation ParameterICH Q2(R2) Methodology[9]Acceptance CriteriaExperimental ResultStatus
Specificity Blank, standard, and forced degradation sample injections.No interference at analyte RT. Peak purity index > 0.990.No interference. Peak purity index = 0.999.Pass
Linearity & Range 5 concentration levels (50% to 150% of nominal 1.0 mg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998. Equation: y = 4521x + 12.4Pass
Precision (Repeatability) 6 replicate preparations at 100% test concentration.RSD of % Assay 2.0%.RSD = 0.85%Pass
Intermediate Precision Different analyst, different day, different GC column lot.Overall RSD 2.0%.Overall RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ratio determination.LOD S/N 3. LOQ S/N 10.LOD = 2.5 ng/mL. LOQ = 8.0 ng/mL.Pass
Robustness Deliberate variations in flow rate ( ± 0.1 mL/min) & oven ramp.SST criteria must be met.All SST criteria met under varied conditions.Pass

Accuracy (Recovery) Assessment Accuracy was determined by spiking known quantities of the (E)-ethyl 4-oxopent-2-enoate reference standard into a synthetic matrix at three distinct levels (80%, 100%, and 120% of the target concentration)[9].

Table 3: Accuracy and Recovery Data

Spike LevelAmount Added (mg/mL)Amount Recovered (mg/mL)*Mean Recovery (%)RSD (%)
80% 0.8000.79699.5%0.7%
100% 1.0001.004100.4%0.6%
120% 1.2001.19299.3%0.9%

*Average of triplicate preparations per level.

Conclusion

For the purity determination of (E)-ethyl 4-oxopent-2-enoate, GC-MS vastly outperforms HPLC-UV in terms of specificity and impurity identification, while offering superior sensitivity for trace degradants compared to qNMR. By carefully controlling the thermodynamics of the GC inlet and employing a slightly polar DB-5MS stationary phase, this method strictly adheres to ICH Q2(R2) validation requirements, providing a robust, self-validating framework suitable for rigorous pharmaceutical and chemical manufacturing quality control.

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